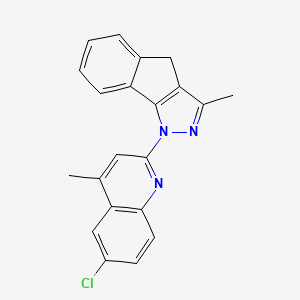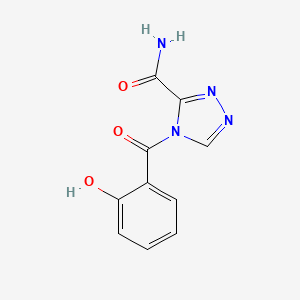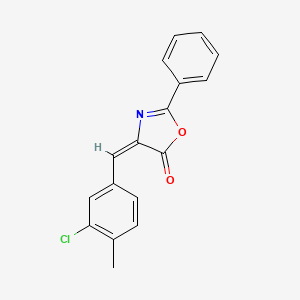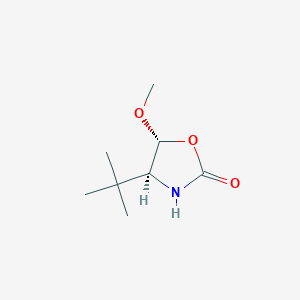
(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its use in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. The presence of the tert-butyl group and the methoxy group in its structure contributes to its unique reactivity and selectivity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method includes the reaction of (S)-tert-butyl glycidyl ether with methoxyamine under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for maintaining product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amino alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amino alcohols.
Applications De Recherche Scientifique
(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The tert-butyl and methoxy groups provide steric and electronic effects that enhance the selectivity of the compound in asymmetric synthesis. The molecular targets and pathways involved include interactions with various nucleophiles and electrophiles, leading to the formation of enantiomerically enriched products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,5R)-4-tert-butyl-5-methylnonane
- (4S,5R)-tert-butyl 4-formyl-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate
- (4S,5R)-4-tert-butyl-5-ethyl-2-methylnonane
Uniqueness
(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one is unique due to its specific combination of tert-butyl and methoxy groups, which provide distinct steric and electronic properties. These properties make it particularly effective as a chiral auxiliary in asymmetric synthesis, offering higher selectivity and yield compared to similar compounds.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(4S,5R)-4-tert-butyl-5-methoxy-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)5-6(11-4)12-7(10)9-5/h5-6H,1-4H3,(H,9,10)/t5-,6-/m1/s1 |
Clé InChI |
NXJGCBBUBBIDJU-PHDIDXHHSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1[C@@H](OC(=O)N1)OC |
SMILES canonique |
CC(C)(C)C1C(OC(=O)N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


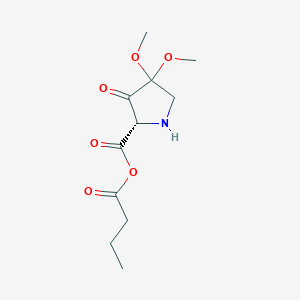

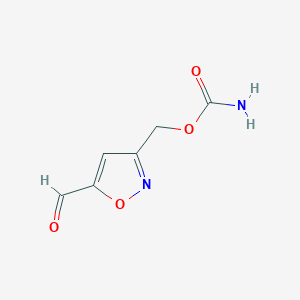
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
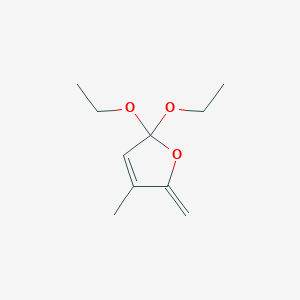
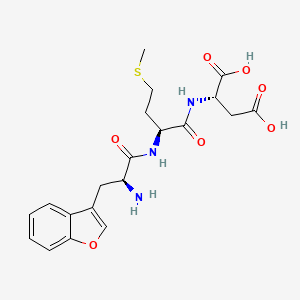
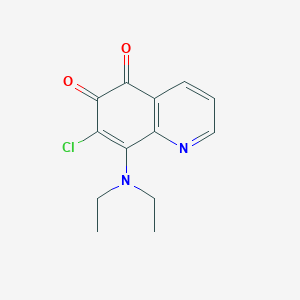
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
